tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate
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Overview
Description
Tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate is a chemical compound with the molecular formula C12H14N4O2. It is a derivative of benzoic acid and contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate typically involves the reaction of 4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen oxides.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Nitrogen oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4′-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine: A similar compound with a bipyridine structure, used in coordination chemistry and separation of actinides and lanthanides.
1H-Tetrazole: A simpler tetrazole compound used in various organic synthesis reactions.
Uniqueness
Tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate is unique due to its combination of a benzoate ester and a tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 4-(2H-tetrazol-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-12(2,3)18-11(17)9-6-4-8(5-7-9)10-13-15-16-14-10/h4-7H,1-3H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERBPPYUSVIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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